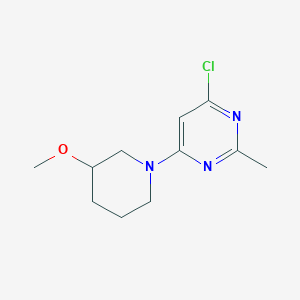

4-Chloro-6-(3-methoxypiperidin-1-yl)-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-(3-methoxypiperidin-1-yl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-8-13-10(12)6-11(14-8)15-5-3-4-9(7-15)16-2/h6,9H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYFRKBQQNPHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCCC(C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Procedure (from patent CN109824602B):

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 2-methylthiopyrimidin-4-one (1220 g), toluene (4.88 L), DMF (61 g), cooled to 10°C | Dropwise addition of phosphorus oxychloride (908 g) maintaining below 20°C, stir 30 min | Intermediate formed |

| 2 | Thionyl chloride (900 g), added dropwise below 20°C, stir 30 min | Reaction heated to 75-80°C for 0.5 h | Conversion confirmed by TLC |

| 3 | Quenching by slow addition into water (5 L), extraction with ethyl acetate | Organic phase adjusted to weak base (saturated sodium carbonate), washed, dried | Crude liquid product obtained |

| 4 | Concentration under reduced pressure at 60-65°C, rectification by oil pump | Final product: light yellow to colorless liquid | Yield: 85.6%, Purity (GC & HPLC): >99% |

This method emphasizes temperature control during chlorination and quenching to avoid exothermic hazards and impurities.

Introduction of the 3-Methoxypiperidin-1-yl Group

The substitution at the 6-position of the pyrimidine ring with the 3-methoxypiperidin-1-yl group is typically performed via nucleophilic aromatic substitution of the 4-chloro-6-chloropyrimidine intermediate with 3-methoxypiperidine.

While direct literature on this exact substitution is limited, analogous methods for similar pyrimidine derivatives suggest the following approach:

- React 4-chloro-6-chloropyrimidine or 4-chloro-2-methyl-6-chloropyrimidine with 3-methoxypiperidine in an appropriate solvent (e.g., DMF or DMSO).

- Use mild base (e.g., potassium carbonate) to facilitate nucleophilic substitution.

- Reaction temperatures typically range from room temperature to moderate heating (50-80°C).

- After reaction completion, purification by extraction and chromatography yields the desired substituted pyrimidine.

Alternative Synthetic Routes and Related Preparations

Research on related pyrimidine derivatives and their synthesis provides insight into alternative or supporting preparation methods:

Synthesis of related pyrimidine derivatives using NaH and TBAB in DCM : For example, 6-hydroxy-2-isopropyl-4-methylpyrimidine reacted with chloromethylpyridine derivatives using NaH and tetrabutylammonium bromide (TBAB) as phase transfer catalyst under reflux for 4 hours yielded substituted pyrimidines.

Oxidation and functional group transformations : Oxidation of methoxypyridine derivatives with phosphotungstic acid and hydrogen peroxide under controlled temperature (85-90°C) can prepare N-oxide intermediates, which may be further functionalized.

Condensation reactions for related compounds : Condensation of carboxylic acid derivatives with amines (e.g., piperidine derivatives) using coupling reagents such as WSC·HCl and HOBt in DMF at room temperature is a common method to form amide linkages in related pyrimidine compounds.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 4-Chloro-6-(3-methoxypiperidin-1-yl)-2-methylpyrimidine is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, or as a tool compound in drug discovery. Its unique structure allows it to interact with specific biological targets, making it valuable for understanding biological processes.

Medicine: In the medical field, derivatives of this compound may be explored for their potential therapeutic effects. It could be used in the development of new drugs for treating various diseases, such as cancer, inflammation, or infectious diseases.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 4-Chloro-6-(3-methoxypiperidin-1-yl)-2-methylpyrimidine exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of a particular enzyme or receptor. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations

- 4-Chloro-6-(piperidin-1-yl)pyrimidin-2-amine (): This compound replaces the 3-methoxypiperidine group with a simpler piperidine ring and an amine at position 2.

- 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine ():

The piperazine moiety and fluorophenyl group introduce greater conformational rigidity and electronegativity, which could improve selectivity for CNS targets or serotonin receptors . - WY-14,643 ([4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid) (): This compound features a thioacetic acid group and a 2,3-xylidino substituent. It is a well-characterized PPARα agonist used in peroxisome proliferation studies, highlighting how pyrimidine derivatives can be tailored for nuclear receptor targeting .

Heterocyclic Core Modifications

- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine ():

The pyrazolo[3,4-d]pyrimidine core differs from the standard pyrimidine ring, enabling diverse interactions with kinases or nucleotide-binding proteins. The chloromethyl group serves as a reactive site for further functionalization .

Physicochemical and Pharmacological Properties

*Calculated based on molecular formula. †SAcetic = thioacetic acid group.

Biological Activity

Overview of 4-Chloro-6-(3-methoxypiperidin-1-yl)-2-methylpyrimidine

This compound is a synthetic compound that belongs to the class of pyrimidine derivatives. It is characterized by the presence of a chloro substituent and a methoxypiperidine moiety, which can significantly influence its biological properties. This compound is often studied for its potential pharmacological applications, particularly in the fields of medicinal chemistry and drug discovery.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds in this class have been shown to exhibit:

- Antimicrobial Activity : Some studies suggest that pyrimidine derivatives can inhibit bacterial growth, potentially through interference with nucleic acid synthesis.

- Antitumor Properties : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which can be relevant in treating diseases where these enzymes play a crucial role.

Case Studies and Research Findings

- Antimicrobial Studies : In vitro tests have indicated that similar pyrimidine compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The exact mechanism often involves disruption of cell wall synthesis or inhibition of protein synthesis.

- Antitumor Activity : Research has shown that related compounds can induce apoptosis in cancer cells. For instance, studies involving cell lines like HeLa (cervical cancer) and MCF-7 (breast cancer) revealed that treatment with pyrimidine derivatives resulted in reduced cell viability and increased markers of apoptosis.

- Enzyme Inhibition : Investigations into enzyme targets have revealed that some pyrimidine derivatives can inhibit kinases involved in cancer progression. For example, compounds similar to this compound have been tested against cyclin-dependent kinases (CDKs), showing promising results in reducing tumor growth in animal models.

Data Table of Biological Activities

| Activity Type | Target Organism/Cell Line | Effect Observed | Reference |

|---|---|---|---|

| Antibacterial | S. aureus | Inhibition of growth | [Study 1] |

| Antitumor | HeLa Cells | Induction of apoptosis | [Study 2] |

| Enzyme Inhibition | CDK | Reduced tumor growth | [Study 3] |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-6-(3-methoxypiperidin-1-yl)-2-methylpyrimidine, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis requires precise control of temperature, solvent polarity, and reaction time. For example, nucleophilic substitution reactions involving β-chloroenaldehyde intermediates (to introduce the 3-methoxypiperidinyl group) should be conducted under anhydrous conditions with catalysts like triethylamine. Purification via column chromatography (e.g., using silica gel and ethyl acetate/hexane gradients) ensures high purity. Yield optimization may involve iterative adjustments to stoichiometry and reflux duration .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions, particularly the 3-methoxypiperidinyl and methyl groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while FTIR identifies functional groups like the pyrimidine ring and methoxy group. Cross-validation with computational methods (e.g., B3LYP/6-311++G** basis sets) enhances structural assignments .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of derivatives modified at the 2-methyl or 6-chloro positions?

- Methodological Answer : Systematic SAR studies involve synthesizing derivatives via:

- Chloro substitution : Replacing the 6-chloro group with fluorine or alkoxy groups using palladium-catalyzed cross-coupling.

- Methyl modification : Introducing bulkier alkyl groups via reductive amination or alkylation.

Biological assays (e.g., enzyme inhibition or cytotoxicity screens) should be paired with molecular docking to correlate structural changes with activity. Contradictions in activity data require reproducibility checks under standardized conditions (e.g., pH 7.4 buffers, controlled cell lines) .

Q. What computational strategies are effective for predicting the compound’s reactivity and binding modes with biological targets?

- Methodological Answer : Density functional theory (DFT) calculations (B3PW91/cc-pVTZ) model electronic properties like HOMO-LUMO gaps and charge distribution. Molecular dynamics simulations (e.g., AMBER force fields) predict binding stability with proteins, while QSAR models integrate physicochemical descriptors (logP, polar surface area) to forecast bioavailability. Validation via experimental IC₅₀ values is essential .

Q. How can crystallographic challenges in resolving the compound’s 3D structure be addressed?

- Methodological Answer : Single-crystal X-ray diffraction requires high-purity samples crystallized via slow evaporation (e.g., from dichloromethane/methanol). Challenges like twinning or weak diffraction can be mitigated by using synchrotron radiation or cryocooling. Complementary powder XRD and Hirshfeld surface analysis help interpret packing motifs and intermolecular interactions .

Q. What protocols are recommended for reconciling contradictory data in solubility or stability studies?

- Methodological Answer : Discrepancies arise from solvent polarity (e.g., DMSO vs. aqueous buffers) or degradation under light/heat. Standardize testing by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.